molecular formula C11H14O4S B1458012 Oxetan-3-ylmethyl 4-methylbenzenesulfonate CAS No. 1395417-57-8

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Cat. No. B1458012
M. Wt: 242.29 g/mol
InChI Key: DZDXQYOMYPRXBA-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C11H14O4S . It has a molecular weight of 242.3 .


Synthesis Analysis

The synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate involves the reaction of 3-hydroxypropanal with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized by heating in the presence of a Lewis acid catalyst like zinc chloride to form the target compound.


Molecular Structure Analysis

The InChI code for Oxetan-3-ylmethyl 4-methylbenzenesulfonate is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate has been studied for its molecular structure and vibrational properties. Ristova et al. (1999) conducted an ab initio quantum chemical study and IR and Raman spectra analysis of oxonium p-toluenesulfonate, providing insights into the geometry and vibrational modes of the 4-methylbenzenesulfonate anion (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

Antioxidant and Anti-Corrosive Properties

The compound has been evaluated for its antioxidant properties in lubricating oils. Habib, Hassan, and El‐Mekabaty (2014) synthesized and tested various derivatives as antioxidants and corrosion inhibitors for gasoline lubricating oil (Habib, Hassan, & El‐Mekabaty, 2014). Additionally, Ehsani, Moshrefi, and Ahmadi (2015) investigated the compound's inhibitory action on Aluminum corrosion in sulfuric acid, revealing excellent inhibiting properties (Ehsani, Moshrefi, & Ahmadi, 2015).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the compound has been implicated in the synthesis of novel compounds with potential therapeutic applications. Kolluri et al. (2018) noted its role in the unexpected formation of a 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] during an attempted cyclization, opening avenues for medicinal chemists (Kolluri, Zhang, Singh, & Duncton, 2018).

Cancer Cell Inhibition

Shen et al. (2012) synthesized a series of novel derivatives using oxetan-3-ylmethyl 4-methylbenzenesulfonate, which exhibited promising results in suppressing the growth of lung cancer cells (Shen, Zhu, Li, Zhao, & Miao, 2012).

Synthetic Chemistry Applications

The compound has also been used in various synthetic chemistry applications. For example, Ye, He, and Zhang (2010) described a method for synthesizing various oxetan-3-ones from readily available propargylic alcohols, highlighting the utility of the compound in facilitating the formation of strained oxetane rings (Ye, He, & Zhang, 2010).

Photoacid Generator Applications

Plater, Harrison, and Killah (2019) investigated the compound's potential as a photoacid generator in polymer resists, exploring its photochemical decompositions (Plater, Harrison, & Killah, 2019).

Allergic Inflammatory Response Inhibition

Yoo, Lee, and Lee (2017) studied the effects of derivatives on mast cell degranulation, indicating its potential in preventing allergic disorders (Yoo, Lee, & Lee, 2017).

Electrochemical Applications

In electrochemical applications, Kim, Yoo, Im, and Kim (2013) synthesized various oxidants, including a derivative of 4-methylbenzenesulfonate, to study their effects on the characteristics of conductive polymer aluminum solid electrolyte capacitors (Kim, Yoo, Im, & Kim, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

oxetan-3-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXQYOMYPRXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a solution of oxetan-3-yl-methanol (300 mg, 3.41 mmol, CAS RN 6246-06-6) in CH2Cl2 (3 mL) was added triethylamine (517 mg, 712 μl, 5.11 mmol), DMAP (41.6 mg, 341 μmol) and p-toluenesulfonyl chloride (779 mg, 4.09 mmol) at 0° C. The reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was poured on 30 mL 1M aqueous HCl and 30 mL CH2Cl2 and the layers were separated. The aqueous layer was extracted a second time with 30 mL CH2Cl2. The organic layers were washed with 30 mL brine, dried over MgSO4, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography on a 20 g column using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). Colorless liquid (595 mg, 72%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
712 μL
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ML Vazquez, N Kaila, JW Strohbach… - Journal of medicinal …, 2018 - ACS Publications
… To a solution of oxetan-3-ylmethyl 4-methylbenzenesulfonate (4.8 g, 20 mmol) in EtOH (100 mL) was added KSCN (2.91 g, 30 mmol) at rt. (38) The mixture was heated to reflux for 12 h, …
Number of citations: 121 pubs.acs.org
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
… This compound was obtained as white solid (in 30% overall yield) from 7e and oxetan-3-ylmethyl 4-methylbenzenesulfonate. H NMR (400 MHz, CDCl 3 …
Number of citations: 11 www.sciencedirect.com
S Zhang, L Qing, Z Wang, Y Zhang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
… [2,3-d]pyrimidin-7(8H)-one 57 (0.05 g, 0.1 mmol), bromoacetonitrile (0.048 g, 0.4 mmol)/1-bromo-2-methoxyethane (0.055 g, 0.4 mmol)/oxetan-3-ylmethyl 4-methylbenzenesulfonate (…
Number of citations: 3 pubs.acs.org

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